molecular formula C11H11N3O2S B3003816 Methyl 2-amino-6-phenyl-6H-1,3,4-thiadiazine-5-carboxylate CAS No. 185542-74-9

Methyl 2-amino-6-phenyl-6H-1,3,4-thiadiazine-5-carboxylate

Cat. No. B3003816
CAS RN: 185542-74-9
M. Wt: 249.29
InChI Key: JYDJCFSJHROVNU-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-phenyl-6H-1,3,4-thiadiazine-5-carboxylate is a compound that belongs to the class of 1,3,4-thiadiazines, which are heterocyclic compounds containing a thiadiazine ring system with nitrogen and sulfur atoms. These compounds have been of interest due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazine derivatives typically involves multicomponent reactions, as seen in the synthesis of ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate, which was characterized by various spectroscopic techniques including 1H NMR, IR, and X-ray diffraction . Another example is the synthesis of 2-amino-5-carbomethoxy-6-phenyl-6H-1,3,4-thiadiazine, which was obtained by treating methyl 3-phenyl-3-chloro-2-oxopropionate with thiosemicarbazide, with the reaction pathway being influenced by the acidity of the medium . The synthesis of 4-Phenyl-1,3,4,4H-thiadiazin-5(6H)-one also provides insight into the synthetic routes for such compounds, involving the reaction of methyl carboxylatomethyl-N-anilinothioformimidate with triethylamine .

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazine derivatives is characterized by the presence of a thiadiazine ring, which can adopt different conformations. For instance, the crystal structure analysis of a related compound showed that the thiazinane ring displays a half-chair conformation, and the benzene ring is almost vertical to the tetrahydro-pyridine ring . The study of fluorinated 2-amino-5-phenyl-1,3,4-thiadiazines revealed the existence of tautomeric structures, with trifluoromethyl-containing derivatives existing as the 4H-tautomer and monofluoroaryl analogs as the 6H-tautomer .

Chemical Reactions Analysis

The reactivity of 1,3,4-thiadiazine derivatives can lead to various chemical transformations. For example, acetylation of 2-amino-5-carbomethoxy-6-phenyl-6H-1,3,4-thiadiazine can occur with retention of the thiadiazine structure or via sulfur atom extrusion to give acetylated 3-amino-4-phenyl-5-carbomethoxypyrazole . The formation mechanism of 4-Phenyl-1,3,4,4H-thiadiazin-5(6H)-one also provides insights into the chemical reactions involving 1,3,4-thiadiazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazine derivatives are influenced by their molecular structure and substituents. The crystal structure analysis often reveals the presence of intramolecular and intermolecular hydrogen bonding, which can lead to the formation of a 3D network in the crystal lattice . The presence of fluorine atoms can significantly affect the tautomeric equilibrium and the stability of different tautomers in solution and the solid state . The biological activity, such as insecticidal activity, is also an important chemical property, as indicated by the moderate insecticidal activity against Aphis craccivora for a related compound .

Scientific Research Applications

Chemical Synthesis and Reactions

Methyl 2-amino-6-phenyl-6H-1,3,4-thiadiazine-5-carboxylate and its derivatives are primarily explored in the realm of chemical synthesis. Mamedov et al. (1996) discussed the synthesis and reactions of this compound, highlighting its formation through the treatment of methyl 3-phenyl-3-chloro-2-oxopropionate with thiosemicarbazide. The study emphasized the influence of the medium's acidity on the final product and the thermodynamic control of these reactions (Mamedov et al., 1996).

Structural Studies and Conformations

In another study by Mamedov et al. (2004), the molecular structure of similar compounds was examined. This research found that depending on the substituent in the thiazole ring, these compounds can form different supramolecular structures, such as lamellar and cylindrical formations (Mamedov et al., 2004).

Pharmaceutical Applications

Exploring pharmaceutical applications, Schröder et al. (2001) described the use of a similar thiadiazine scaffold in designing potent matrix metalloproteinase (MMP) inhibitors. This research highlighted the potential of these compounds in inhibiting various matrix metalloproteinases, which are enzymes involved in tissue remodeling and degradation (Schröder et al., 2001).

Antimicrobial and Antibacterial Studies

Regarding antimicrobial applications, Abbady (2014) studied the synthesis and antimicrobial activity of novel triazoles and thiadiazines containing these compounds. These compounds showed potential as antimicrobial agents, which opens up avenues for their application in treating bacterial infections (Abbady, 2014).

Further Chemical Investigations

Lastly, Kulikova et al. (2007) investigated the N-acylation of 2-amino-5-aryl-6H-1,3,4-thiadiazines, which is critical for understanding their chemical behavior and potential applications in various fields, including pharmaceuticals (Kulikova et al., 2007).

Mechanism of Action

Target of Action

Similar compounds, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

It’s known that the compound can undergo various reactions, including acetylation, either with retention of the thiadiazine structure or via sulfur atom extrusion to give acetylated products . These reactions could potentially alter the compound’s interactions with its targets.

Biochemical Pathways

Related compounds have been shown to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biochemical pathways, suggesting that the compound could have wide-ranging effects on cellular metabolism.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds . These studies can provide valuable insights into the compound’s bioavailability and pharmacokinetic behavior.

Result of Action

Related compounds have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral effects . These effects suggest that the compound could have a broad range of impacts at the molecular and cellular levels.

Action Environment

It’s known that the reactions of similar compounds can be subject to thermodynamic control , suggesting that factors such as temperature and pH could potentially influence the compound’s action.

properties

IUPAC Name

methyl 2-amino-6-phenyl-6H-1,3,4-thiadiazine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-16-10(15)8-9(17-11(12)14-13-8)7-5-3-2-4-6-7/h2-6,9H,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDJCFSJHROVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(SC1C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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